Comparative Monoamine Transporter Inhibition: Desmethyltrimipramine Exhibits Potency Parity with Trimipramine
In a direct comparative study, desmethyltrimipramine demonstrated inhibitory potencies at human monoamine transporters that were comparable to the parent drug trimipramine. Both compounds inhibited hSERT, hNAT, hOCT1, and hOCT2 with IC50 values in the 2-10 µM range [1]. The study concluded that 'Desmethyl-trimipramine showed about the same potencies as trimipramine' [2]. Notably, this contrasts with the 2-hydroxy metabolite, which was significantly less potent at hNAT, hSERT, and hOCT1 [2].
| Evidence Dimension | Transporter inhibition potency |
|---|---|
| Target Compound Data | IC50 values: hNET 2.92 µM, hSERT 6.22 µM, hDAT 29.5 µM, hOCT1 3.19 µM, hOCT2 10.4 µM |
| Comparator Or Baseline | Trimipramine IC50: hNAT 4.99 µM, hSERT 2.11 µM; 2-hydroxy-trimipramine: less potent at hNAT, hSERT, hOCT1 |
| Quantified Difference | DTRI vs. Trimipramine: 1.7-fold more potent at NET, 2.9-fold less potent at SERT. DTRI vs. 2-hydroxy-trimipramine: substantially more potent. |
| Conditions | HEK293 cells heterologously expressing human transporters; [3H]MPP+ uptake assay; concentrations up to 30 µM |
Why This Matters
Procuring the correct metabolite standard is critical for accurate assessment of transporter-mediated contributions to trimipramine's overall pharmacology.
- [1] N-desmethyl Trimipramine Technical Datasheet, GLPBio. Inhibits NET, SERT, DAT, OCT1, OCT2 (IC50s = 2.92, 6.22, 29.5, 3.19, and 10.4 µM). View Source
- [2] Haenisch B, Hiemke C, Bönisch H. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters. Psychopharmacology (Berl). 2011 Sep;217(2):289-295. View Source
